molecular formula C7H7BrClNO B8089758 N-(2-Bromophenyl)formamide hydrochloride

N-(2-Bromophenyl)formamide hydrochloride

Cat. No.: B8089758
M. Wt: 236.49 g/mol
InChI Key: HAVMTLUGOCESDR-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)formamide hydrochloride is an organic compound with the molecular formula C7H6BrNO·HCl. It is a derivative of formamide, where the formamide group is attached to a 2-bromophenyl ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)formamide hydrochloride typically involves the reaction of 2-bromoaniline with formic acid or its derivatives. One common method is the formylation of 2-bromoaniline using formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds as follows:

2-Bromoaniline+Formic AcidPOCl3N-(2-Bromophenyl)formamide\text{2-Bromoaniline} + \text{Formic Acid} \xrightarrow{\text{POCl}_3} \text{N-(2-Bromophenyl)formamide} 2-Bromoaniline+Formic AcidPOCl3​​N-(2-Bromophenyl)formamide

The resulting N-(2-Bromophenyl)formamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)formamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-position of the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: N-(2-Azidophenyl)formamide, N-(2-Thiocyanatophenyl)formamide.

    Reduction: 2-Bromoaniline.

    Oxidation: 2-Bromobenzoic acid.

Scientific Research Applications

N-(2-Bromophenyl)formamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)formamide hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)formamide hydrochloride
  • N-(2-Chlorophenyl)formamide hydrochloride
  • N-(2-Fluorophenyl)formamide hydrochloride

Uniqueness

N

Properties

IUPAC Name

N-(2-bromophenyl)formamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.ClH/c8-6-3-1-2-4-7(6)9-5-10;/h1-5H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVMTLUGOCESDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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